4,4'-({2-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound featuring multiple functional groups, including hydroxyl, methoxy, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL can be achieved through multi-step organic synthesis. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, solvent-free conditions, and microwave irradiation to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
4-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with biological targets, influencing their activity and function . Additionally, the presence of multiple functional groups allows it to participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-(4-iodophenyl)-3,5-pyrazolidinedione
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
4-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is unique due to its combination of functional groups, which provide it with distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C34H29FN4O3 |
---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
4-[[2-[(4-fluorophenyl)methoxy]phenyl]-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C34H29FN4O3/c1-22-30(33(40)38(36-22)26-11-5-3-6-12-26)32(31-23(2)37-39(34(31)41)27-13-7-4-8-14-27)28-15-9-10-16-29(28)42-21-24-17-19-25(35)20-18-24/h3-20,32,36-37H,21H2,1-2H3 |
InChI Key |
HHBQVGBEAPREOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=C3OCC4=CC=C(C=C4)F)C5=C(NN(C5=O)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.